
3-(2,2,2-Trifluoroethoxy)phenylfluoranesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2,2-Trifluoroethoxy)phenylfluoranesulfonate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a fluoranesulfonate group. This compound is of interest in various fields of scientific research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)phenylfluoranesulfonate typically involves the reaction of 3-(2,2,2-Trifluoroethoxy)phenol with fluoranesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2,2-Trifluoroethoxy)phenylfluoranesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenyl ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as bromine or chlorine, and the reactions are typically carried out in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylfluoranesulfonates, while oxidation and reduction reactions produce oxidized and reduced derivatives, respectively.
Aplicaciones Científicas De Investigación
3-(2,2,2-Trifluoroethoxy)phenylfluoranesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2,2,2-Trifluoroethoxy)phenylfluoranesulfonate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group imparts unique electronic properties to the compound, which can influence its reactivity and binding affinity to various biological targets. The fluoranesulfonate group can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions, which contribute to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)phenylboronic acid
- 3-(2,2,2-Trifluoroethoxy)propionitrile
- 2-(4-Trifluoromethoxyphenyl)propionic acid
Uniqueness
3-(2,2,2-Trifluoroethoxy)phenylfluoranesulfonate is unique due to the presence of both the trifluoroethoxy and fluoranesulfonate groups, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable reagent in various chemical and biological applications.
Propiedades
Fórmula molecular |
C8H6F4O4S |
|---|---|
Peso molecular |
274.19 g/mol |
Nombre IUPAC |
1-fluorosulfonyloxy-3-(2,2,2-trifluoroethoxy)benzene |
InChI |
InChI=1S/C8H6F4O4S/c9-8(10,11)5-15-6-2-1-3-7(4-6)16-17(12,13)14/h1-4H,5H2 |
Clave InChI |
NIXABCHDWWCSPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OS(=O)(=O)F)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


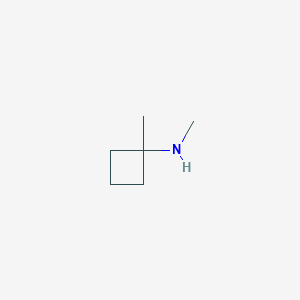
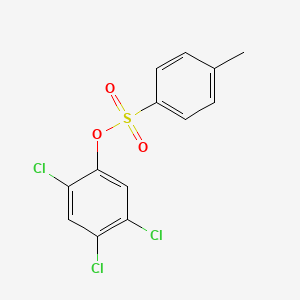

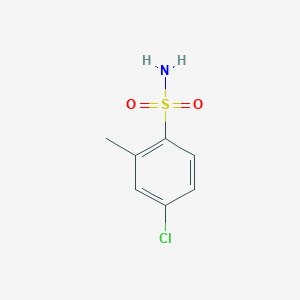


![2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid](/img/structure/B13553260.png)
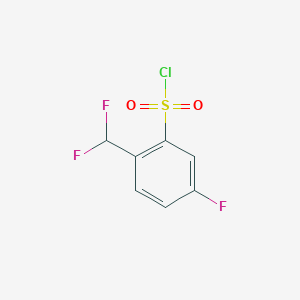


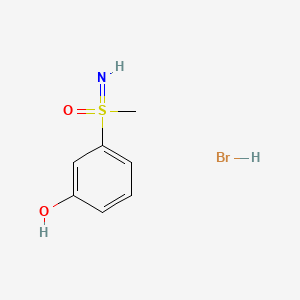
![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13553293.png)


